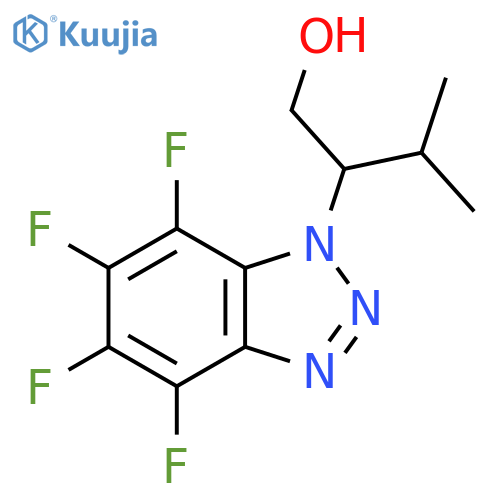Cas no 2287313-44-2 (3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol)

2287313-44-2 structure
商品名:3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2287313-44-2
- EN300-6750124
- 3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol
-
- インチ: 1S/C11H11F4N3O/c1-4(2)5(3-19)18-11-9(15)7(13)6(12)8(14)10(11)16-17-18/h4-5,19H,3H2,1-2H3
- InChIKey: MKVZOKXSLYIGKK-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=C(C2=C1N(C(CO)C(C)C)N=N2)F)F)F
計算された属性
- せいみつぶんしりょう: 277.08382463g/mol
- どういたいしつりょう: 277.08382463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750124-5.0g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6750124-0.5g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6750124-10.0g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
| Enamine | EN300-6750124-0.1g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6750124-1.0g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6750124-0.05g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6750124-2.5g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6750124-0.25g |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol |
2287313-44-2 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
2287313-44-2 (3-methyl-2-(tetrafluoro-1H-1,2,3-benzotriazol-1-yl)butan-1-ol) 関連製品
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
